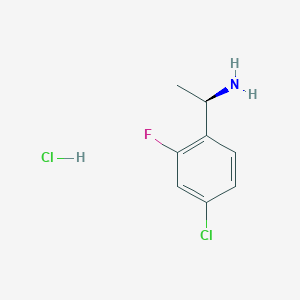![molecular formula C27H26N2O5 B2821817 4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1358252-19-3](/img/structure/B2821817.png)
4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide, also known as CBP-839, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is involved in various cellular processes.
Scientific Research Applications
Herbicide Development
The compound’s structure suggests potential herbicidal activity. Researchers have explored its effectiveness against Phalaris minor , a weed commonly found in wheat crop fields. Isoproturon, a well-known herbicide, binds to the QB site of the D1 protein in photosystem-II (PS-II), disrupting electron transfer during photosynthesis. Computational studies identified 24 lead molecules , including our compound of interest, which exhibited higher binding affinity and inhibition constants than the reference ligand. Among these, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) demonstrated comparable herbicidal activity to isoproturon against Phalaris minor .
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, present in our compound, is widely used by medicinal chemists due to its versatility. Key features include efficient exploration of pharmacophore space (thanks to sp3-hybridization), stereochemistry contribution, and non-planarity (pseudorotation). Researchers have synthesized bioactive molecules containing pyrrolidine rings and derivatives. These compounds exhibit target selectivity and diverse biological profiles. Stereoisomers and spatial orientation of substituents play a crucial role in drug binding to enantioselective proteins .
Protoporphyrinogen Oxidase (PPO) Inhibition
Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have shown potential as PPO inhibitors. Our compound may fall into this category, given its structural similarity. PPO inhibition is relevant in herbicide development, as it disrupts the synthesis of chlorophyll and heme. Further studies could explore its efficacy as a PPO inhibitor .
Antibacterial Activity
Structure-activity relationship (SAR) investigations revealed that substituents on the N’-position influence antibacterial activity. For instance, N’-Ph (phenyl) substituents enhanced activity. Understanding these SAR patterns can guide the design of novel antibacterial agents based on the pyrrolidine scaffold .
Synthetic Strategies
Researchers have constructed pyrrolidine rings from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored. The stereogenicity of carbons within the pyrrolidine ring impacts the biological profile of drug candidates, emphasizing the importance of spatial orientation and stereoisomers .
properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-5-34-26-16-25(17-6-9-20(31-2)10-7-17)29-24-11-8-19(14-23(24)26)28-27(30)18-12-21(32-3)15-22(13-18)33-4/h6-16H,5H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQHZHAQRLBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

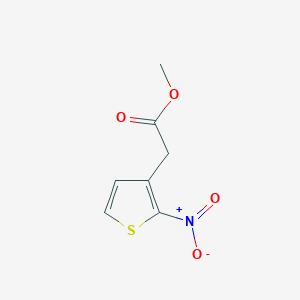

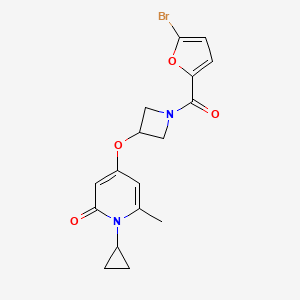
![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)
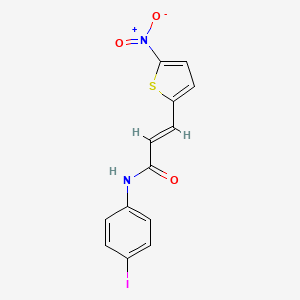
![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)
![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)

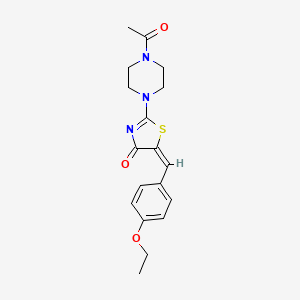
![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)
